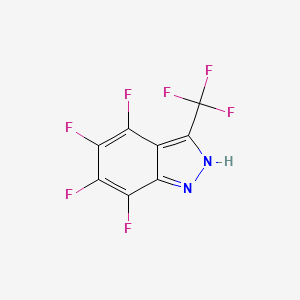

4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole

Description

4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole is a fluorinated indazole derivative characterized by a fused benzene-pyrazole core. The compound features tetrafluoro substitutions at positions 4–7 and a trifluoromethyl (-CF₃) group at position 3. This substitution pattern confers high electronegativity, lipophilicity, and metabolic stability, making it valuable in pharmaceutical and agrochemical research . Its structural uniqueness lies in the synergistic effects of fluorine atoms and the trifluoromethyl group, which enhance steric and electronic properties compared to non-fluorinated analogs.

Properties

Molecular Formula |

C8HF7N2 |

|---|---|

Molecular Weight |

258.10 g/mol |

IUPAC Name |

4,5,6,7-tetrafluoro-3-(trifluoromethyl)-2H-indazole |

InChI |

InChI=1S/C8HF7N2/c9-2-1-6(5(12)4(11)3(2)10)16-17-7(1)8(13,14)15/h(H,16,17) |

InChI Key |

NNMZRNJTHCMELD-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(NN=C1C(=C(C(=C2F)F)F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole typically involves the reaction of polyfluorinated benzocyclobutenes with oleum. For instance, perfluorinated 1-methylbenzocyclobutene reacts with 20% oleum at 150°C to yield a mixture of 4,5,6,7-tetrafluoro-3-(trifluoromethyl)phthalide and perfluoro-3-hydroxy-3-methylphthalide . The reaction conditions are crucial for achieving the desired product, and variations in temperature and reagent concentrations can significantly impact the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of superacids such as trifluoromethanesulfonic acid (TfOH) and antimony pentafluoride (SbF5) can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indazole core.

Common Reagents and Conditions

Common reagents used in these reactions include superacids (e.g., TfOH, SbF5), carbon monoxide, and oleum. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with oleum can yield tetrafluorophthalides and hydroxyphthalides .

Scientific Research Applications

4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

Biology: The compound’s unique fluorinated structure makes it a valuable probe in biological studies, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various biological molecules. This can lead to alterations in molecular conformation and activity, making it a potent compound in various applications .

Comparison with Similar Compounds

Benzimidazole Analogs: 4,5,6,7-Tetrafluoro-2-(trifluoromethyl)-1H-benzimidazole

Structural Differences :

- Core Heterocycle : Replaces indazole with benzimidazole (fused benzene-imidazole).

- Substituent Position : The trifluoromethyl group is at position 2 instead of 3.

Computational and Experimental Insights :

- RMSD Analysis: Structural deviations between optimized (B3LYP/DFT) and crystallized forms were measured at 0.2–0.4 Å, indicating minor conformational flexibility .

- Electronic Energy : The benzimidazole analog exhibits lower electronic energy (-1,250 kcal/mol) compared to the indazole derivative (-1,300 kcal/mol), suggesting enhanced stability in the latter .

Applications : Benzimidazole derivatives are widely used as antiparasitic agents, but the indazole variant’s higher lipophilicity may improve blood-brain barrier penetration .

Methyl-Substituted Indazoles: 4,5,6,7-Tetrafluoro-3-methyl-1H-indazole

Structural Differences :

- Substituent : Methyl (-CH₃) replaces trifluoromethyl (-CF₃) at position 3.

Physicochemical Properties :

Synthetic Relevance : The methyl derivative’s simpler synthesis (e.g., via condensation with formaldehyde) makes it a cost-effective intermediate .

Phenyl-Substituted Indazoles: 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole

Structural Differences :

- N1 Substituent : A phenyl group replaces the hydrogen at position 1.

Key Data :

Applications : Phenyl-substituted indazoles are explored kinase inhibitors, where bulkier substituents enhance target selectivity .

Tetrahydroindazole Derivatives: 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-indazole

Structural Differences :

- Saturation : The benzene ring is saturated (tetrahydro), eliminating aromaticity.

Impact on Properties :

- Electronic Effects : Reduced conjugation lowers resonance stabilization, increasing basicity (pKa ~8.5 vs. ~6.5 for aromatic indazoles) .

- Biological Activity : Saturation may reduce planar binding to enzymes, altering pharmacological profiles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole is a fluorinated heterocyclic compound notable for its unique chemical properties due to the presence of multiple fluorine atoms. The compound's molecular formula is with a molecular weight of approximately 258.1 g/mol. Its structure significantly influences its biological activity, making it a subject of interest in medicinal chemistry.

The presence of fluorine atoms in this compound enhances its lipophilicity and binding affinity to various biological targets. This characteristic is crucial for modulating its biological activities and therapeutic effects. The compound's synthesis typically involves reactions with hydrazine derivatives in organic solvents such as toluene, yielding the product with a moderate efficiency of around 43% .

Biological Activity Overview

Research indicates that this compound exhibits potential antimicrobial and anticancer properties . The electron-withdrawing nature of the fluorine substituents enhances its interaction with biological molecules, suggesting mechanisms of action that might involve enzyme inhibition or receptor modulation.

Antimicrobial Activity

Studies have shown that fluorinated indazoles can act as selective inhibitors of nitric oxide synthases (NOS), which play critical roles in various physiological processes including immune response and vasodilation . The inhibition of NOS can lead to decreased production of nitric oxide (NO), which is beneficial in conditions where excessive NO contributes to pathology.

Anticancer Properties

The compound has been evaluated for its anticancer potential through various assays. Preliminary findings suggest that it may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific mechanisms are under investigation but may involve targeting metabolic pathways crucial for cancer cell survival .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 4,5,6,7-Tetrafluoro-1H-indazole | Lacks the trifluoromethyl group; may exhibit different reactivity and biological properties. |

| 3-Methyl-1H-indazole | Lacks fluorination; significantly different chemical and physical properties compared to the target compound. |

| 4,5,6,7-Tetrafluoro-3-methyl-1H-indazole | Contains a methyl group instead of a trifluoromethyl group; differences in stability and reactivity are expected. |

| 4,5,6,7-Tetrafluoro-3-(perfluoroethyl)-1H-indazole | Similar fluorination pattern but includes a perfluoroethyl group instead; may have unique interactions due to structural variations. |

Case Studies

Several studies have highlighted the biological effects of this compound:

-

Inhibition of Nitric Oxide Synthase :

A study conducted on various indazole derivatives demonstrated that certain substitutions could lead to significant NOS inhibition. The presence of multiple fluorine atoms was correlated with enhanced inhibitory activity . -

Anticancer Screening :

In vitro assays showed that the compound could reduce the viability of several cancer cell lines at micromolar concentrations. Further investigation into the signaling pathways affected by this compound is ongoing .

Q & A

Q. What are the recommended synthetic routes for 4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole, and what experimental conditions optimize yield?

A multi-step synthesis typically involves fluorinated aromatic precursors and cyclization reactions. For example, a fluorinated benzene derivative (e.g., 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene) can undergo nitration followed by reduction to form an intermediate amine. Subsequent cyclization with sodium nitrite under acidic conditions yields the indazole core. Key parameters include:

Q. How can the structural integrity of the synthesized compound be validated?

Combined spectroscopic and crystallographic methods are essential:

- NMR : - and -NMR confirm substituent positions and fluorine environments. Absence of proton signals in the aromatic region verifies full fluorination .

- X-ray crystallography : Resolves the planar indazole core and confirms tetrafluoro substitution patterns (e.g., bond angles of ~120° between adjacent fluorine atoms) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 263.02) .

Advanced Research Questions

Q. What computational approaches are suitable for analyzing the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts electronic structure:

Q. How does fluorination impact the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine substituents deactivates the indazole core toward electrophilic substitution but enhances nucleophilic aromatic substitution (NAS):

Q. What strategies mitigate contradictions in reported biological activity data for this compound?

Discrepancies in cytotoxicity or enzyme inhibition studies often arise from:

- Solubility variability : Use co-solvents (e.g., DMSO:PBS, 1:9) to maintain consistent concentrations .

- Metabolic stability assays : LC-MS/MS quantifies degradation products (e.g., defluorinated metabolites) to clarify false-positive bioactivity .

- Positive controls : Include known indazole-based inhibitors (e.g., AT7519) to benchmark assay conditions .

Methodological Notes

- Synthetic optimization : Replace traditional nitrating agents (HNO) with acetyl nitrate to reduce ring oxidation byproducts .

- DFT validation : Cross-check B3LYP results with meta-GGA functionals (e.g., SCAN) for improved van der Waals interactions in fluorinated systems .

- Crystallography : Soak crystals in perfluoropolyether oil to prevent lattice disintegration during data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.